molecular formula C15H14F3NO3 B15281529 Ethyl 2-cyano-3-methyl-4-oxo-4-(2-(trifluoromethyl)phenyl)butanoate

Ethyl 2-cyano-3-methyl-4-oxo-4-(2-(trifluoromethyl)phenyl)butanoate

Cat. No.: B15281529
M. Wt: 313.27 g/mol
InChI Key: HELONCRAXULTEB-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-methyl-4-oxo-4-(2-(trifluoromethyl)phenyl)butanoate is a complex organic compound characterized by its unique structure, which includes a cyano group, a trifluoromethyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyano-3-methyl-4-oxo-4-(2-(trifluoromethyl)phenyl)butanoate typically involves multi-step organic reactions. One common method includes the cyanoacetylation of appropriate precursors, followed by esterification and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process, reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-methyl-4-oxo-4-(2-(trifluoromethyl)phenyl)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Ethyl 2-cyano-3-methyl-4-oxo-4-(2-(trifluoromethyl)phenyl)butanoate has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug discovery.

    Medicine: Its potential therapeutic properties are being explored for the development of new medications, particularly in the treatment of diseases involving specific molecular targets.

    Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which Ethyl 2-cyano-3-methyl-4-oxo-4-(2-(trifluoromethyl)phenyl)butanoate exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The cyano and trifluoromethyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-cyano-3-methyl-4-oxo-4-phenylbutanoate: Similar structure but lacks the trifluoromethyl group, resulting in different reactivity and applications.

    Methyl 2-cyano-3-methyl-4-oxo-4-(2-(trifluoromethyl)phenyl)butanoate: Similar structure but with a methyl ester instead of an ethyl ester, affecting its physical properties and reactivity.

Uniqueness

This compound stands out due to the presence of the trifluoromethyl group, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring high stability and specific interactions with molecular targets.

Properties

Molecular Formula

C15H14F3NO3

Molecular Weight

313.27 g/mol

IUPAC Name

ethyl 2-cyano-3-methyl-4-oxo-4-[2-(trifluoromethyl)phenyl]butanoate

InChI

InChI=1S/C15H14F3NO3/c1-3-22-14(21)11(8-19)9(2)13(20)10-6-4-5-7-12(10)15(16,17)18/h4-7,9,11H,3H2,1-2H3

InChI Key

HELONCRAXULTEB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)C(C)C(=O)C1=CC=CC=C1C(F)(F)F

Origin of Product

United States

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